![molecular formula C15H18N2 B1663011 吡林多尔 CAS No. 60762-57-4](/img/structure/B1663011.png)
吡林多尔
科学研究应用
Antidepressant Properties
Clinical Efficacy
Pirlindole has been extensively evaluated for its effectiveness in treating major depressive disorder (MDD). A double-blind, randomized placebo-controlled trial demonstrated significant reductions in the Hamilton Depression Rating Scale (HDRS) scores among patients treated with pirlindole compared to placebo. Specifically, after 42 days of treatment at a dosage of 300 mg/day, 72% of patients achieved a HDRS score of less than or equal to 7, compared to only 21% in the placebo group .
Safety Profile
The safety profile of pirlindole is favorable, with mild and transient adverse effects reported during clinical trials. Common side effects included dry mouth and sleep disturbances, but no serious adverse events were noted . The drug's unique mechanism allows it to avoid the "cheese effect" associated with traditional MAO inhibitors, making it a safer alternative for patients .
Management of Fibromyalgia
Research has indicated that pirlindole may also be beneficial in managing fibromyalgia syndrome (FMS). Its action as a central nervous system stimulant rather than a sedative positions it as a viable option for alleviating pain associated with FMS. Studies suggest that pirlindole can enhance sensorimotor performance without significant impairment, which is crucial for patients suffering from chronic pain conditions .
Neuroprotective Effects in Multiple Sclerosis
Recent investigations have explored pirlindole's potential as a neuroprotectant in multiple sclerosis (MS). A study utilizing an animal model of MS demonstrated that pirlindole significantly improved disease progression markers and reduced neuronal dysfunction. The drug was shown to protect neuronal cells and myelin directly rather than exerting anti-inflammatory effects .
Case Studies and Research Findings
作用机制
吡林多尔主要通过选择性和可逆地抑制单胺氧化酶A (MAO-A) 发挥作用。这种酶负责分解神经递质,如血清素、去甲肾上腺素和多巴胺。 通过抑制 MAO-A,吡林多尔会增加这些神经递质的水平,从而导致情绪升高并缓解抑郁症状 . 此外,它还具有抑制去甲肾上腺素和5-羟色胺再摄取的次要机制 .
生化分析
Biochemical Properties
Pirlindole plays a significant role in biochemical reactions by selectively and reversibly inhibiting the enzyme monoamine oxidase A (MAO-A). This inhibition prevents the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the brain. Pirlindole interacts with MAO-A through a reversible binding mechanism, which distinguishes it from irreversible inhibitors and contributes to its favorable safety profile .
Cellular Effects
Pirlindole influences various cellular processes, particularly in neuronal cells. By inhibiting MAO-A, Pirlindole increases the availability of monoamine neurotransmitters, which enhances synaptic transmission and improves mood. This compound also affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. Pirlindole’s impact on neurotransmitter levels can modulate the activity of downstream signaling cascades, ultimately influencing cellular function .
Molecular Mechanism
At the molecular level, Pirlindole exerts its effects by binding to the active site of MAO-A, thereby inhibiting its enzymatic activity. This binding is reversible, allowing for the temporary inhibition of the enzyme. Additionally, Pirlindole has been shown to inhibit the reuptake of norepinephrine and serotonin, further contributing to its antidepressant effects. These combined actions result in increased neurotransmitter levels and enhanced synaptic transmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pirlindole have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to potential degradation. Long-term studies have shown that Pirlindole maintains its antidepressant effects over extended periods, although the exact duration of its stability and efficacy can vary depending on experimental conditions .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of Pirlindole vary with different dosages. At therapeutic doses, Pirlindole effectively alleviates depressive symptoms without significant adverse effects. At higher doses, the compound can exhibit toxic effects, including alterations in cardiovascular function and behavioral changes. These findings highlight the importance of dose optimization in clinical settings .
Metabolic Pathways
Pirlindole is metabolized primarily through the hepatic system. It undergoes extensive first-pass metabolism, resulting in a bioavailability of 20-30%. The compound is metabolized into both conjugated and unconjugated forms, which are then excreted via urine and feces. The metabolic pathways of Pirlindole involve interactions with various hepatic enzymes, including cytochrome P450 isoforms .
Transport and Distribution
Within cells and tissues, Pirlindole is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and reach its target sites in the central nervous system. Pirlindole’s localization within neuronal tissues is crucial for its therapeutic effects .
Subcellular Localization
Pirlindole’s subcellular localization is primarily within the cytoplasm and mitochondria of neuronal cells. The compound’s ability to inhibit MAO-A within these compartments is essential for its antidepressant action. Additionally, Pirlindole may undergo post-translational modifications that influence its targeting to specific cellular compartments, further modulating its activity and function .
准备方法
吡林多尔的合成涉及多个步骤。一种常用的方法从对甲苯肼盐酸盐与1,2-环己二酮的费歇尔吲哚合成开始,生成6-甲基-2,3,4,9-四氢咔唑-1-酮。该化合物与乙醇胺进行亚胺形成,然后用氧氯化磷进行卤化。 吲哚氮的分子内烷基化和用硼氢化钠还原亚胺完成了吡林多尔的合成 .
化学反应分析
相似化合物的比较
吡林多尔在结构和药理学上与米特林多尔和四吲哚有关 . 这些化合物共享作为单胺氧化酶A的可逆抑制剂的相似作用机制。 吡林多尔在其独特的化学结构和作为RIMA和血清素-去甲肾上腺素再摄取抑制剂 (SNRI) 的双重作用方面是独一无二的 .
类似化合物
米特林多尔: 另一种单胺氧化酶A的可逆抑制剂,用作抗抑郁药。
四吲哚: 结构和功能相似,也用于治疗抑郁症.
生物活性
Pirlindole is a tetracyclic compound primarily recognized for its role as an antidepressant. It functions as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), which is crucial in the metabolism of neurotransmitters such as norepinephrine and serotonin. This mechanism underlies its therapeutic effects in managing major depressive disorder and has been investigated for other conditions, including fibromyalgia syndrome.
Pirlindole's primary mechanism involves the selective inhibition of MAO-A, leading to increased levels of neurotransmitters like norepinephrine and serotonin in the synaptic cleft. This action is complemented by its secondary effects, which include:
- Inhibition of norepinephrine reuptake
- Inhibition of 5-hydroxytryptamine (serotonin) reuptake
Unlike traditional monoamine oxidase inhibitors (MAOIs), pirlindole does not significantly affect dopaminergic or cholinergic systems, reducing the risk of side effects commonly associated with these pathways, such as the "cheese effect" related to tyramine intake .
Pharmacokinetics
- Bioavailability : 20-30% due to extensive first-pass metabolism.
- Half-life : Approximately 7.5 hours in rats; variable in dogs (1.3 to 185 hours).
- Metabolism : Primarily hepatic, with different elimination pathways in rats and dogs .
Depression Treatment
Numerous studies have evaluated pirlindole's efficacy in treating major depressive disorder. A meta-analysis encompassing nine randomized controlled trials (RCTs) indicated that pirlindole is comparable to other antidepressants regarding overall efficacy but shows superior performance in reducing anxiety symptoms.
Key Findings from Meta-Analysis:
Study Type | Number of Trials | Participants | Primary Outcome Measures | Results |
---|---|---|---|---|
RCTs | 9 | 776 | Hamilton Depression Rating Scale (HDRS) and Hamilton Anxiety Rating Scale (HARS) | Comparable efficacy; significant improvement in anxiety (HARS) |
The average Jadad score for trial quality was 3.7/5, indicating moderate quality, suggesting the need for further research to confirm these findings .
Fibromyalgia Syndrome
Pirlindole has also been studied for its effectiveness in managing fibromyalgia. Evidence suggests it is a safe and effective treatment option with a favorable tolerability profile. Unlike many antidepressants, pirlindole does not impair sensorimotor performance, making it suitable for patients who require cognitive clarity .
Safety Profile
Pirlindole's safety profile has been evaluated across various studies:
- Common Adverse Effects : Dry mouth, sleep disturbances.
- Serious Adverse Events : None reported.
- Cardiovascular Dynamics : No significant adverse effects noted .
Toxicological Studies
Acute and chronic toxicological assessments have shown no dangerous effects at standard doses. Pirlindole does not exhibit mutagenic or carcinogenic properties, reinforcing its safety for long-term use .
属性
IUPAC Name |
12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,13,16H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVRVEIKCBFZNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16154-78-2 (hydrochloride) | |
Record name | Pirlindole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048230 | |
Record name | Pirlindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This drug is a selective and reversible inhibitor of monoamine oxidase A (also known as MAO-A). Its main mechanism of action is selective and reversible inhibition of monoamine oxidase A. Its secondary mechanism of action is the inhibition effect of noradrenaline and 5-hydroxytryptamine reuptake. | |
Record name | Pirlindole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09244 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
60762-57-4 | |
Record name | Pirlindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60762-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirlindole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirlindole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09244 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pirlindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V39YPH45FZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。